molecular formula C16H25BrN2Si B1290997 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 858116-66-2

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1290997
CAS No.: 858116-66-2
M. Wt: 353.37 g/mol
InChI Key: UJUSITKTVXDVLQ-UHFFFAOYSA-N
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Description

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom and a triisopropylsilyl group attached to a pyrrolo[2,3-b]pyridine core

Scientific Research Applications

Synthesis of Heterocycles

5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a key intermediate in the synthesis of complex heterocycles. Alekseyev, Amirova, and Terenin (2015) developed a simple synthesis for heterocycles containing this framework using Fischer indole cyclization, which is valuable for building a 5-bromo-7-azaindole scaffold with various substituents (Alekseyev, Amirova, & Terenin, 2015).

Spectroscopic and Optical Studies

Vural and Kara (2017) conducted spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. They also performed density functional theory (DFT) studies to explore its non-linear optical properties (Vural & Kara, 2017).

Rearrangement Processes

Jones and Phipps (1974) investigated the rearrangement of pyrrolo[2,3-b]pyridinium salts into derivatives of pyrrolo[3,2-b]pyridin-2-one. Their study highlights the versatility of pyrrolo[2,3-b]pyridine frameworks in synthetic chemistry (Jones & Phipps, 1974).

Total Synthesis of Natural Alkaloids

Baeza, Mendiola, Burgos, Alvarez-Builla, and Vaquero (2010) utilized a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivative, which can be synthesized from 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, for the total synthesis of the natural alkaloid variolin B. This demonstrates its role in the synthesis of complex natural products (Baeza et al., 2010).

Antibacterial Properties

Toja, Kettenring, Goldstein, and Tarzia (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which showed antibacterial activity in vitro, indicating the potential of derivatives of this compound in medicinal chemistry (Toja et al., 1986).

Synthesis of Novel Pyridine-Based Derivatives

Ahmad, Rasool, Ikram, and colleagues (2017) described the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. This underscores the utility of pyridine frameworks like this compound in developing new compounds with potential biological activities (Ahmad et al., 2017).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by the introduction of the triisopropylsilyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The triisopropylsilyl group can be introduced using triisopropylsilyl chloride in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while substitution reactions yield various substituted pyrrolo[2,3-b]pyridine derivatives

Properties

IUPAC Name

(5-bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUSITKTVXDVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640112
Record name 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858116-66-2
Record name 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 5-bromo-7-azaindole (1, 1.5 g, 7.6 mmol) in N,N-dimethylformamide (20 mL) were added sodium hydride (60% in mineral oil, 0.27 g, 11.0 mmol) and triisopropylsilyl chloride (2.6 mL, 12.0 mmol), under an atmosphere of nitrogen. The reaction was stirred for 2 hours at room temperature. The reaction was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 10% ethyl acetate in hexane to give the compound (2, 1.6 g, 59%). MS (ESI) [M+H+]+=352.3.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.27 g
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reactant
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2.6 mL
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

Into a Round bottom flask was added 5-bromo-7-azaindole 1 (900.0 mg, 0.004568 mol) and N,N-Dimethylformamide (25.0 mL, 0.323 mol) and Sodium hydride (0.20 g, 0.0050 mol) at room temperature. After 10 minutes, Triisopropylsilyl chloride (1.1 mL, 0.0050 mol) was added to the reaction mixture. The reaction mixture was stirred at room temperature overnight. The reaction mixture was poured into water, extracted with EtOAc. The organic layer was washed with brine, dried over sodium sulfate, concentrated and purified with biotage to give product 20 (1.2 g).
Quantity
900 mg
Type
reactant
Reaction Step One
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25 mL
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reactant
Reaction Step One
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0.2 g
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reactant
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1.1 mL
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Synthesis routes and methods III

Procedure details

To a mixture of 5-bromo-1H-pyrrolo[2,3-b]pyridine (15.4 g) in tetrahydrofuran (250 mL) was added 1M lithium hexamethyldisilazide in tetrahydrofuran (86 mL), and after 10 minutes, TIPS-Cl (triisopropylchlorosilane) (18.2 mL) was added. The mixture was stirred at room temperature for 24 hours. The reaction was diluted with ether, and the resulting solution was washed twice with water. The extracts were dried (Na2SO4), filtered, and concentrated. The crude product was chromatographed on silica gel with 10% ethyl acetate/hexanes.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
86 mL
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solvent
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18.2 mL
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reactant
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a mixture of 5-bromo-1H-pyrrolo[2,3-b]pyridine (15.4 g) in tetrahydrofuran (250 mL) was added 1M lithium hexamethyldisilazide in tetrahydrofuran (86 mL), and after 10 minutes, (triisopropylchlorosilane) (18.2 mL) was added. The mixture was stirred at room temperature for 24 hours. The reaction was diluted with ether, and the resulting solution was washed twice with water. The extracts were dried (Na2SO4), filtered, and concentrated. The crude product was chromatographed on silica gel with 10% ethyl acetate/hexanes.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
86 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
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5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
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5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
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5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

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